![molecular formula C16H15BrN2O2 B2570095 5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide CAS No. 852137-85-0](/img/structure/B2570095.png)
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide
Overview
Description
Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound features a bromine atom at the 5-position of the indole ring and a furan-2-carboxamide moiety, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide typically involves the following steps:
Bromination of Indole: The indole nucleus is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Formation of the Indole-5-ylmethyl Intermediate: The brominated indole is then reacted with a suitable alkylating agent to introduce the 1,2-dimethyl group at the indole nitrogen.
Coupling with Furan-2-carboxylic Acid: The resulting intermediate is coupled with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the indole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole and furan moieties.
Amide Bond Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can modify the functional groups on the indole and furan rings .
Scientific Research Applications
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand the biological pathways and molecular targets associated with indole derivatives.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and enzymes.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: A simpler indole derivative with a bromine atom at the 5-position.
1,2-dimethylindole: An indole derivative with methyl groups at the 1 and 2 positions.
Furan-2-carboxamide: A compound containing the furan-2-carboxamide moiety without the indole ring.
Uniqueness
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide is unique due to its combination of the indole and furan-2-carboxamide moieties, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets and potential therapeutic applications .
Biological Activity
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide is a synthetic compound that belongs to the class of furan derivatives, characterized by its unique molecular structure which includes a furan ring, a carboxamide group, and a brominated indole moiety. This combination of features suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄BrN₃O₂, with a molecular weight of approximately 328.18 g/mol. The presence of the bromine atom and the indole unit enhances its reactivity and potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing indole and furan structures often exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In studies, certain indole derivatives showed IC50 values in the micromolar range (less than 10 μM) against rapidly dividing A549 lung cancer cells .
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Bromoindole | Indole structure with bromine | Anticancer, anti-inflammatory |
Furan derivatives | Furan ring with varying substitutions | Antimicrobial, anticancer |
Indolecarboxamides | Indole linked to carboxamide | Diverse biological activities |
The unique combination of brominated indole and furan functionalities in this compound may enhance its biological activity compared to similar compounds lacking these features.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentration (MIC) values indicating significant antimicrobial efficacy against various pathogens .
Understanding the mechanism by which this compound interacts with biological macromolecules is crucial for optimizing its pharmacological properties. Investigations into its binding affinity to enzymes and receptors involved in disease processes are ongoing.
Potential Areas of Investigation:
- Interaction with DNA and RNA
- Inhibition of specific enzymes involved in cancer progression
- Modulation of signaling pathways related to inflammation and infection
Properties
IUPAC Name |
5-bromo-N-[(1,2-dimethylindol-5-yl)methyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-7-12-8-11(3-4-13(12)19(10)2)9-18-16(20)14-5-6-15(17)21-14/h3-8H,9H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWUKKOYMKMSNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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